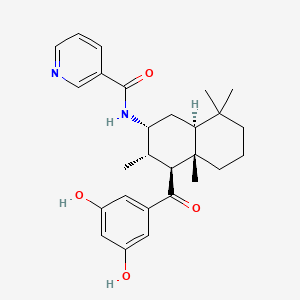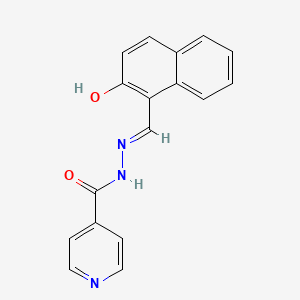
2-ヒドロキシ-1-ナフトアルデヒド-イソニコチン酸ヒドラゾン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
AS8351は、NSC51355としても知られており、ヒストン脱メチル化酵素阻害剤です。ヒト胎児肺線維芽細胞を機能的な心筋細胞に再プログラミングする能力で広く研究されています。 この化合物は、ヒストン修飾を介した遺伝子発現の調節に関与する、リシン特異的ヒストン脱メチル化酵素5B(KDM5B)を阻害することで、エピジェネティックな修飾に重要な役割を果たします .
科学的研究の応用
AS8351 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the mechanisms of histone demethylation and epigenetic regulation.
Biology: Employed in the reprogramming of fibroblasts into cardiomyocytes, providing insights into cell differentiation and development.
作用機序
AS8351は、リシン特異的ヒストン脱メチル化酵素5B(KDM5B)の活性を阻害することで作用します。酵素の活性部位への結合に対して、α-ケトグルタル酸と競合し、それによってヒストンH3のリシン4(H3K4)の脱メチル化を防ぎます。 この阻害は、メチル化ヒストンの蓄積につながり、遺伝子発現を変化させ、細胞運命の決定に影響を与えます .
Safety and Hazards
将来の方向性
The vast applications of 2-Hydroxy-1-naphthaldehyde-derived systems in sensors originate from their unusual excited-state intramolecular proton transfer (ESIPT) fluorescence in the molecules . Future research can give a meaningful insight into the two kinds of fluorescence spectroscopy in the system found by experimental measurement and be potential guidance to the application of 2-Hydroxy-1-naphthaldehyde-derived systems in the development of new-type sensors, nonlinear optical materials, and biochemical probes .
生化学分析
Biochemical Properties
2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone has been found to possess anti-neoplastic activity due to its ability to bind intracellular iron . This compound interacts with enzymes and proteins involved in iron metabolism, affecting the biochemical reactions within the cell .
Cellular Effects
The binding of 2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone to intracellular iron influences cell function . It can impact cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell behavior .
Molecular Mechanism
The mechanism of action of 2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone involves its interaction with iron. Two tridentate ligands of this compound deprotonate upon coordination to Fe III, forming a distorted octahedral, high-spin complex . This complex cannot cycle between the Fe II and Fe III states, suggesting that the production of toxic free-radical species is not part of this ligand’s cytotoxic action .
Metabolic Pathways
2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone is involved in metabolic pathways related to iron metabolism . It interacts with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .
準備方法
合成経路と反応条件
AS8351の合成は、イソニコチン酸ヒドラジドと2-ヒドロキシ-1-ナフトアルデヒドの反応を伴います。反応は通常、エタノールなどの有機溶媒中で還流条件下で行われます。 生成物はその後、再結晶によって精製されます .
工業生産方法
AS8351の工業生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、より高い収率と純度のために最適化されています。 この化合物は、しばしばバルクで製造され、高純度レベルを確保するために、高度なクロマトグラフィー技術を使用して精製されます .
化学反応の分析
反応の種類
AS8351は、ヒドラジド基やヒドロキシル基などの反応性官能基が存在するため、主に置換反応を起こします。 また、鉄をキレートする能力により、金属イオンと配位反応を起こすこともあります .
一般的な試薬と条件
置換反応: 一般的な試薬には、ハロアルカンやアシルクロリドが含まれます。反応は通常、水酸化ナトリウムや炭酸カリウムなどの塩基の存在下で行われます。
配位反応: AS8351は、穏やかな条件下で鉄(Fe2+)や亜鉛(Zn2+)などの金属イオンと錯体を形成することができます.
主要な生成物
これらの反応から生成される主要な生成物には、AS8351のさまざまな置換誘導体と、異なる生物活性を持つ金属錯体があります .
科学研究への応用
AS8351は、科学研究において幅広い用途があります。
化学: ヒストン脱メチル化とエピジェネティックな調節のメカニズムを研究するためのツール化合物として使用されます。
生物学: 線維芽細胞の心筋細胞への再プログラミングに使用され、細胞分化と発生に関する洞察を提供します。
類似化合物との比較
類似化合物
GSK-LSD1: リシン特異的脱メチル化酵素1(LSD1)の選択的阻害剤。
JQKD82: H3K4me3レベルを高めるKDM5の選択的阻害剤。
KDM2A/7A-IN-1: 潜在的な抗腫瘍活性を有するKDM2AおよびKDM7Aの選択的阻害剤.
独自性
AS8351は、線維芽細胞を心筋細胞に再プログラミングする能力において独自であり、これは他のヒストン脱メチル化酵素阻害剤では一般的に見られない特性です。 KDM5Bの特異的な阻害とそれに続くエピジェネティックな修飾は、基礎研究と治療開発の両方において貴重なツールとなっています .
特性
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-16-6-5-12-3-1-2-4-14(12)15(16)11-19-20-17(22)13-7-9-18-10-8-13/h1-11,21H,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSHHAVECQJKLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=NC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does H2ihnpy interact with metal ions, and what are the structural implications?
A1: H2ihnpy can coordinate with metal ions in two different ways:
- Enol Form (Bridging): In this form, H2ihnpy acts as a tetradentate ligand, binding to the metal center through its phenolic oxygen, enolic oxygen, azomethine nitrogen, and pyridyl nitrogen atoms. This coordination mode is observed in complexes like [MoO(O2) (ihnpy)].2H2O [].
- Keto Form (Monobasic Bidentate): Here, H2ihnpy coordinates to the metal through the phenolic oxygen and azomethine nitrogen atoms. This mode is observed in complexes like K[MoO(O2)2(Hihnpy)] and K(Mo2O2(O2)4(Hihnpy)(H2O)2] [].
Q2: What spectroscopic techniques are useful for characterizing H2ihnpy and its metal complexes?
A2: Several spectroscopic techniques are valuable for studying H2ihnpy and its interactions with metals:
- IR Spectroscopy: Provides information about the functional groups present in the ligand and its coordination mode. For example, shifts in the stretching frequencies of C=O, C=N, and O-H groups can indicate complexation with metal ions [, ].
- EPR Spectroscopy: Useful for characterizing paramagnetic metal complexes. For instance, EPR analysis of a manganese(II) complex with H2ihnpy provided insights into its dimeric nature in solution [].
- UV-Vis Spectroscopy: Helps to identify the electronic transitions within the ligand and the metal complexes. Shifts in absorption bands can indicate complex formation and provide information about the geometry and electronic structure of the complexes [, ].
Q3: What are the potential analytical applications of H2ihnpy?
A: H2ihnpy demonstrates promise as a sensitive and selective reagent for the spectrophotometric determination of metal ions like manganese(II) []. The complex formed between H2ihnpy and Mn(II) exhibits a distinct absorption maximum at 495 nm, enabling its quantification. This method has been successfully applied to determine manganese levels in various samples, including tap water, cement, milk, steel alloys, and plant materials [].
Q4: Has H2ihnpy shown any catalytic activity?
A: Research suggests that a manganese(II) coordination polymer formed with H2ihnpy exhibits catalytic activity in the oxidation of 3,5-di-tert-butyl catechol to its corresponding o-quinone []. This finding opens avenues for exploring the potential of H2ihnpy-based metal complexes as catalysts for other oxidation reactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
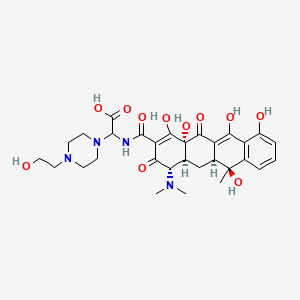

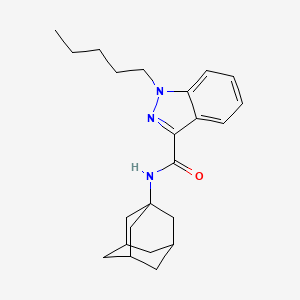
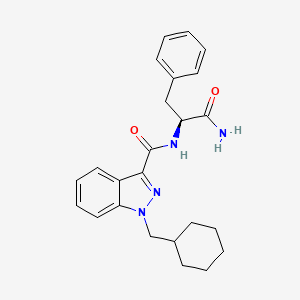
![(2R)-2-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8,8-trimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-1-[(2S,3S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B605542.png)


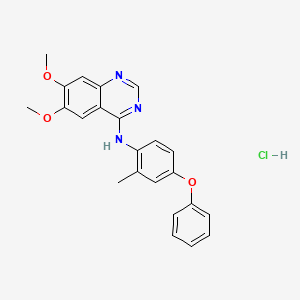

![(2E)-N,N-diethyl-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide](/img/structure/B605550.png)


![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605555.png)
